Amethopterin, also known as methotrexate, is a folic acid antagonist that has played a significant role in scientific research for decades. [] It is classified as an antimetabolite and is widely used in various research applications due to its ability to inhibit key metabolic processes within cells. [] Amethopterin has been instrumental in advancing our understanding of folate metabolism, cellular proliferation, and drug resistance mechanisms.
Amethopterin is classified as an antimetabolite and specifically belongs to the class of folate analogs. It was first synthesized in 1947 from a derivative of folic acid. The compound is derived from natural sources but is predominantly produced through synthetic methods for pharmaceutical use.
The synthesis of amethopterin involves several key steps:
Recent advancements have introduced novel delivery systems for amethopterin, such as using deesterified Acacia gum-alginate nanohydrogels as carriers, which enhance its therapeutic efficacy and bioavailability .
The molecular formula of amethopterin is C₁₈H₁₉N₇O₁₈S, with a molecular weight of approximately 455.45 g/mol. Its structure features:
The three-dimensional structure can be visualized using molecular modeling software, highlighting the arrangement of atoms that facilitate its interaction with dihydrofolate reductase.
Amethopterin undergoes several important chemical reactions:
The mechanism of action of amethopterin primarily involves:
Amethopterin exhibits several notable physical and chemical properties:
Data on its solubility and stability are crucial for formulation development in pharmaceutical applications.
Amethopterin has a wide range of applications in both clinical and research settings:
Amethopterin (methotrexate, MTX) exerts its primary cytotoxic and anti-inflammatory effects through potent, competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular folate metabolism. DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF serves as the essential precursor for folate cofactors required for de novo synthesis of purines (adenine and guanine) and pyrimidines (thymidylate), the building blocks of DNA and RNA [1] [3]. By binding to DHFR with high affinity (Kᵢ in the nanomolar range), MTX depletes intracellular THF pools, leading to a cascade of effects:
Structurally, MTX binds within the active site pocket of human DHFR (hDHFR), forming hydrogen bonds with key residues such as Asp27 (critical for substrate protonation) and van der Waals interactions with hydrophobic residues (Leu4, Val115). The pteridine ring of MTX occupies the same position as the pteridine moiety of folate, while the glutamate tail extends into a solvent-accessible region [1] [3]. This binding mode is distinct from bacterial or protozoal DHFR, contributing to its relative selectivity for mammalian cells [3].
Table 1: Key DHFR Inhibitors and Their Biochemical Properties
Compound | Target Specificity | Primary Mechanism | Clinical Applications |
---|---|---|---|
Amethopterin (MTX) | Human DHFR | Competitive inhibition, THF depletion | Cancer, Autoimmune diseases |
Pyrimethamine | Protozoal DHFR | Selective inhibition of parasitic DHFR | Malaria, Toxoplasmosis |
Trimethoprim | Bacterial DHFR | Synergistic with sulfonamides | Bacterial infections |
Pralatrexate | Human DHFR | Enhanced transport via RFC, polyglutamylation | T-cell lymphoma |
The intracellular activation and retention of MTX are critically dependent on polyglutamylation, a post-translational modification catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process sequentially adds 2–6 glutamate residues to the γ-carboxyl group of MTX's native glutamate moiety, forming MTX-polyglutamates (MTX-PGn) [1] [9]. Polyglutamylation confers two major pharmacological advantages:
The extent of polyglutamylation varies by cell type and tissue, influencing MTX's efficacy. Cells with high FPGS activity (e.g., hepatocytes, myeloid leukemia M5 subtype) form long-chain MTX-PGn efficiently, enhancing susceptibility. Conversely, resistance can arise from decreased FPGS expression or increased activity of γ-glutamyl hydrolase (GGH), which hydrolyzes glutamate chains from MTX-PGn, facilitating efflux [1] [9].
Beyond folate antagonism, MTX exerts potent anti-inflammatory effects in autoimmune diseases like rheumatoid arthritis (RA) through adenosine-dependent pathways. At low doses (typically 10–25 mg/week), MTX promotes extracellular accumulation of adenosine, a purine nucleoside with broad immunomodulatory properties. This process involves:
Table 2: Adenosine Receptor Modulation by MTX-Induced Adenosine
Receptor Subtype | Primary Immune Cell Expression | Downstream Effects of Activation | Net Immunomodulatory Effect |
---|---|---|---|
A2A | Neutrophils, Macrophages, T cells | ↓ ROS, ↓ TNF-α/IL-6/IL-12, ↑ IL-10, ↑ M2 polarization | Anti-inflammatory |
A2B | Dendritic cells, Mast cells | ↑ Angiogenesis (context-dependent), ↑ IL-10 | Pro-/Anti-inflammatory |
A₃ | Mast cells, Eosinophils | ↓ Degranulation, ↓ TNF-α | Anti-inflammatory |
Hypoxia within inflamed tissues (e.g., RA synovium) amplifies this pathway via hypoxia-inducible factor-1α (HIF-1α), which upregulates CD73 expression. This creates a feed-forward loop where MTX enhances adenosine production precisely at sites of inflammation [4] [9]. The adenosine-mediated effects contribute significantly to MTX’s efficacy in suppressing synovitis and joint destruction in RA, independent of its antiproliferative actions [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7